Luffariellolide
Overview
Description
Luffariellolide is a natural sesterterpenoid . It is a potent, partially reversible phospholipase A2 (PLA2) inhibitor . It is also a novel RARα agonist . Luffariellolide is derived from the marine sponge Luffariella .
Molecular Structure Analysis
The molecular formula of Luffariellolide is C25H38O3 . Its molecular weight is 386.6 g/mol . The InChi Key is JPWPYTMXSXYUPG-QZPYEDBESA-N .Physical And Chemical Properties Analysis
Luffariellolide is an oil . It is soluble in DMSO and ethanol . The density is 1.0±0.1 g/cm3 . The boiling point is 541.7±50.0 °C at 760 mmHg . The vapour pressure is 0.0±3.3 mmHg at 25°C . The enthalpy of vaporization is 94.3±6.0 kJ/mol . The flash point is 209.3±22.9 °C .Scientific Research Applications
Anti-Inflammatory Properties
Luffariellolide, a sesterterpene from the marine sponge Luffariella sp., exhibits notable anti-inflammatory properties. It functions as a partially reversible inhibitor of phospholipase A2 (PLA2), which is slightly less potent compared to manoalide, another compound with similar properties (Albizati et al., 1987).
Potential in Cancer Treatment
A significant application of luffariellolide is in the realm of cancer therapy. It has been identified as a novel agonist for retinoic acid receptors (RARs), exhibiting a unique chemical structure distinct from retinoids. Luffariellolide induces co-activator binding to RARs, inhibiting cell growth and regulating RAR target genes in various cancer cells. Notably, it demonstrates potential in overcoming retinoic acid resistance in colon cancer cells, representing a new avenue for designing non-retinoid compounds for cancer treatment (Wang et al., 2012).
Synthesis and Derivatives
The first synthesis of luffariellolide has been achieved, highlighting its potential for pharmaceutical applications. This synthesis process, involving sp3-sp3 cross-coupling and silyloxyfuran oxyfunctionalisation, illustrates the feasibility of producing this compound for further research and potential therapeutic use (Boukouvalas et al., 2006).
Antimicrobial and Cytotoxic Activities
Investigations into new derivatives of luffariellolide from the Indonesian sponge Acanthodendrilla sp. have revealed compounds with antimicrobial and cytotoxic activities. These studies expand the potential applications of luffariellolide-related sesterterpenes in medical and pharmaceutical fields (Elkhayat et al., 2004).
Inhibition of Hypoxia-Inducible Factor-1
Luffariellolide has been identified as an inhibitor of hypoxia-inducible factor-1 (HIF-1) in human breast tumor cells. This discovery positions luffariellolide as a potential agent for cancer treatment, especially in targeting pathways involved in tumor hypoxia (Li et al., 2013)
Safety And Hazards
properties
IUPAC Name |
3-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]-2-hydroxy-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O3/c1-18(11-7-13-21-17-23(26)28-24(21)27)9-6-10-19(2)14-15-22-20(3)12-8-16-25(22,4)5/h10-11,17,24,27H,6-9,12-16H2,1-5H3/b18-11+,19-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWPYTMXSXYUPG-QZPYEDBESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCC(=CCCC(=CCCC2=CC(=O)OC2O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)CC/C(=C/CC/C(=C/CCC2=CC(=O)OC2O)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Luffariellolide | |
CAS RN |
111149-87-2 | |
Record name | Luffariellolide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111149872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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